molecular formula C10H12O3 B084342 Ethyl 3-methoxybenzoate CAS No. 10259-22-0

Ethyl 3-methoxybenzoate

Cat. No. B084342
CAS RN: 10259-22-0
M. Wt: 180.2 g/mol
InChI Key: GSQLMBQLTPEPHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 3-methoxybenzoate and its derivatives involves several reaction pathways. Notably, ethyl β-methoxycrotonate reacts with substituted carbonyl compounds in benzene to give 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones, showcasing the versatility of ethyl methoxybenzoates in organic synthesis (Shandala, Ayoub, & Mohammad, 1984).

Molecular Structure Analysis

The crystal structure of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, has been determined through single-crystal X-ray diffraction, highlighting the importance of hydrogen bonds in the crystal packing of these compounds (Yeong, Chia, Quah, & Tan, 2018).

Chemical Reactions and Properties

Ethyl 3-methoxybenzoate undergoes various chemical reactions, including the thermal rearrangement leading to different organic structures. For instance, the thermal rearrangement of 1,3-dichloro-6-ethoxycarbonyl-2-thiabicyclo[3,1,0]hex-3-ene leads to ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate, demonstrating the compound's reactivity and potential in synthetic organic chemistry (Gillespie, Murray-Rust, Murray-Rust, & Porter, 1981).

Scientific Research Applications

  • Ethyl 3,5-dihydroxy-4-methoxybenzoate, a derivative of Ethyl 3-methoxybenzoate, has been isolated from Stocksia brahuica and identified using mass and NMR spectroscopy (Ali, Ahmad, Zahid, & Tareen, 1998).

  • Quantum chemical studies on the dissociation of 3- and 4-substituted benzoic acids, including Ethyl 3-methoxybenzoate, have been conducted. This research also explores the synthesis of various benzoic acid derivatives and their biological activities (Sainsbury, 1975).

  • In the synthesis of anacardic acids, Ethyl 3-methoxybenzoate derivatives were utilized in the production of various salicylic acid compounds, demonstrating the compound's role in synthetic organic chemistry (Satoh, Takeuchi, Nishimura, Ohta, & Tobinaga, 2001).

  • Ethyl 3-methoxybenzoate has been used in the synthesis of potential neuroleptics. It showed indications of psychotropic activity in studies aimed at developing new neuroleptic drugs (Valenta, Vlková, Holubek, Svátek, Metyšová, & Protiva, 1990).

  • It has been used in the synthesis and characterization of novel hydrazide-hydrazones derived from ethyl paraben, which demonstrated anticancer activity in certain studies (Han, Atalay, Imamoğlu, & Küçükgüzel, 2020).

  • Ethyl 3-methoxybenzoate has been identified as a metabolite in urine samples of individuals who used cocaine and ethanol concurrently (Smith, 1984).

  • The compound has been used as a precursor in the synthesis of various bioactive compounds, demonstrating its versatility in medicinal chemistry and drug development (Various Authors, 1984-2020).

Safety And Hazards

While specific safety and hazard information for Ethyl 3-methoxybenzoate is not detailed in the available resources, general safety measures for handling chemical substances should be followed. These include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and keeping away from open flames and hot surfaces .

properties

IUPAC Name

ethyl 3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10(11)8-5-4-6-9(7-8)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQLMBQLTPEPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145343
Record name Ethyl m-anisate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methoxybenzoate

CAS RN

10259-22-0
Record name Benzoic acid, 3-methoxy-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl m-anisate
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Record name Ethyl m-anisate
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Record name Ethyl m-anisate
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Synthesis routes and methods

Procedure details

3-Methoxy-benzoic acid ethyl ester is prepared from 3-methoxy-benzoic acid using a standard protocol with ethanol/H2SO4 according to L.-F. Tietze & T. Eicher, Reactions and Syntheses in the Organic Chemistry Laboratory; University Science Books, Mill Valley, Calif., 1989). Title compound: b.p. 151° C. (25 mm Hg); single peak at tR=6.51 min (System 1).
Quantity
0 (± 1) mol
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reactant
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Name
ethanol H2SO4
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
H Uchida, Y Kurakata, H Sawamura… - FEMS microbiology …, 2003 - academic.oup.com
We isolated a fungal strain HS-1 utilizing either ethylene glycol dibenzoate or ethyl benzoate as sole source of carbon and energy, and identified it as Aspergillus nomius, based on …
Number of citations: 21 academic.oup.com
Y Iskander, R Tewfik, S Wasif - Journal of the Chemical Society B …, 1966 - pubs.rsc.org
… = 3-64), and is completely absent from the spectrum of ethyl 3-methoxy-2-11310benzoate (VI), which is very similar to that of ethyl 3-methoxybenzoate (IV) and very different from that of …
Number of citations: 9 pubs.rsc.org
X Wang, X Sun, L Zhang, Y Xu, D Krishnamurthy… - Organic …, 2006 - ACS Publications
… to give arylmagnesium chloride 3b in a remarkable 95% yield, as indicated by quantitative HPLC analysis of the reaction mixture for the protonated product, ethyl 3-methoxybenzoate. In …
Number of citations: 78 pubs.acs.org
SP Verevkin, RN Nagrimanov, VV Turovtsev - … and Thermal Analysis, 2023 - Elsevier
The energetics of formation and the phase transitions for isomeric methyl and ethyl methoxy-benzoates were studied. The vapour pressures of methyl 2-methoxy-benzoate and methyl 4-…
Number of citations: 0 www.sciencedirect.com
MM Byrne, NHP Smith - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
… The enhanced effect upon the rate of hydrolysis produced by the 3-Me0 group in ethyl 3,4-dimethoxybenzoate (IV; R = CO,Et), relative to its effect in ethyl 3-methoxybenzoate, may be …
Number of citations: 4 pubs.rsc.org
CT Imrie, L Taylor - Liquid crystals, 1989 - Taylor & Francis
… The preparation of ethyl 3-methoxybenzoate and ethyl 3,4-dimethoxybenzoate used methyl iodide. The final products were recrystallized twice from an ethanol/ chloroform mixture. …
Number of citations: 221 www.tandfonline.com
T Choshi, S Horimoto, CY Wang… - Chemical and …, 1992 - jstage.jst.go.jp
Twenty dibenzoylmethanes with methyl, methoxy, bromo, chloro, or fluoro substitution on either one or both benzene rings were synthesized and assayed for inhibition of the …
Number of citations: 47 www.jstage.jst.go.jp
LT Fleming, P Lin, A Laskin, J Laskin… - Atmospheric …, 2018 - acp.copernicus.org
… ethyl-3-methoxybenzoate and veratraldehyde, respectively. The UV-Vis absorbance of ethyl3-methoxybenzoate … Therefore, both ethyl-3-methoxybenzoate and veratraldehyde contribute …
Number of citations: 70 acp.copernicus.org
NE Kayaleh, RC Gupta, F Johnson - The Journal of Organic …, 2000 - ACS Publications
… From 0.800 g of ethyl 3-methoxybenzoate (4.44 mmol), 0.650 g of 4-methoxyphenylacetonitrile (4.42 mmol), and 10.0 mL of LDA (20.0 mmol), after 2 h of reaction time, was obtained …
Number of citations: 26 pubs.acs.org
ME Hoque, S Dey, MMM Hassan, J Chaturvedi, S Guria… - tetrahedron-chem.com
… Then the reaction mixture was stirred for 2 minutes at room temperature and ethyl 3-methoxybenzoate (90.1 mg, 0.5 mmol) was added to it. After capped with a Teflon pressure cap the …
Number of citations: 0 www.tetrahedron-chem.com

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